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Compound of Interest

Compound Name: 1-phenyl-1H-imidazol-4-amine

Cat. No.: B185903

Disclaimer: This document summarizes publicly available data for 1-phenyl-1H-imidazol-4-
amine. Experimental data for this specific compound is limited in the public domain. Much of
the quantitative data presented is based on computational predictions. Detailed experimental
protocols and specific biological pathway information are not available and have been
substituted with representative examples from related imidazole chemistry.

Executive Summary

1-phenyl-1H-imidazol-4-amine is a substituted imidazole, a class of heterocyclic compounds
known for its wide range of biological activities and its role as a "privileged scaffold" in
medicinal chemistry.[1] This document provides an overview of its known and predicted
chemical properties, a representative synthesis protocol adapted from related compounds, and
a general discussion of the therapeutic potential of the broader imidazole class. The
information is intended to serve as a foundational resource for research and development
activities.

Chemical and Physical Properties

The hydrochloride salt of 1-phenyl-1H-imidazol-4-amine is the most commonly referenced
form in chemical databases. The following tables summarize key identifying information and
predicted physicochemical properties.

Table 1: Compound Identification
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Identifier Value Reference

Chemical Name 1-phenyl-1H-imidazol-4-amine

4-Amino-1-phenylimidazole;

Synonyms 1H-Imidazol-4-amine, 1- [2]
phenyl-
158688-63-2 (for hydrochloride

CAS Number [2]
salt)

Molecular Formula CoHoN3 [2]

Molecular Weight 159.19 g/mol [2]

Table 2: Predicted Physicochemical Data

Property Predicted Value Reference
Boiling Point 364.7 £ 15.0 °C [2]
Density 1.20 + 0.1 g/cm3 [2]
pKa 6.07 + 0.61 [2]

Spectroscopic and Safety Data
Spectroscopic Analysis

Specific experimental spectroscopic data (NMR, IR, MS) for 1-phenyl-1H-imidazol-4-amine is
not widely available in public literature. However, commercial suppliers may provide this data
upon request.[2] Analysis of related structures, such as 1-methyl-4-phenyl-1H-imidazol-2-
amine, shows characteristic proton NMR signals for the phenyl and imidazole rings.[3]

Hazard and Safety Information

The compound is classified with a GHS07 pictogram (Warning).[2] Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used
when handling this chemical.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

» Storage: Store at 2-8°C, protected from light.[2]

Representative Experimental Protocol: Synthesis

A specific, validated synthesis protocol for 1-phenyl-1H-imidazol-4-amine is not detailed in the
available literature. However, a general and robust method for creating 4-phenylimidazole
cores involves the reaction of an a-haloketone with formamide or a formamidine salt. The
following protocol is a representative procedure adapted from a patented method for the
synthesis of the 4-phenylimidazole scaffold.[4][5]

Reaction: a-bromoacetophenone + Formamidine Acetate — 4-phenyl-1H-imidazole

Materials:

o-bromoacetophenone

e Formamidine acetate

o Ethylene glycol (solvent)

» Potassium carbonate (acid scavenger)
e Chloroform

o Petroleum ether (Sherwood oil)
Procedure:

» Substitution: Dissolve a-bromoacetophenone in ethylene glycol in a reaction vessel. Control
the temperature between 40-70 °C.

e Add formamidine acetate to the solution in batches. Maintain the temperature and stir for
approximately 2 hours to form the nucleophilic substitution intermediate.
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e Cyclization: Cool the reaction mixture to 30-60 °C. Add potassium carbonate as an acid-
binding agent while maintaining the temperature.

o Allow the mixture to react at 30-60 °C for 5-6 hours.

 Increase the temperature to 70-100 °C and hold for an additional 5-6 hours to ensure the
reaction goes to completion.

o Post-Treatment & Purification: After the reaction is complete, cool the mixture. The ethylene
glycol solvent can be removed via vacuum distillation (<150 °C).

e The crude product is then purified, typically by recrystallization from a solvent mixture such
as chloroform and petroleum ether, to yield the final product.[4]

Note: This protocol yields the parent 4-phenylimidazole. The introduction of the N1-phenyl and
C4-amino groups of the target molecule would require different starting materials, likely aniline
and a protected amino-ketone derivative, within a similar multi-component reaction framework.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted
imidazole, based on the principles outlined in the representative protocol.

Generalized Imidazole Synthesis Workflow

Click to download full resolution via product page
Caption: A logical workflow for a typical multi-step imidazole synthesis.

Biological Activity Context

While no specific biological activities or signaling pathway involvements have been
documented for 1-phenyl-1H-imidazol-4-amine, the imidazole nucleus is a cornerstone in
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medicinal chemistry.[6]

o General Activities: Imidazole derivatives are known to exhibit a wide array of
pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and
anticancer properties.[6][7][8]

e Mechanism of Action: A common mechanism for azole antifungal agents, for instance,
involves the inhibition of the enzyme lanosterol 14 a-demethylase, which is critical for the
synthesis of ergosterol, a key component of the fungal cell membrane.[8]

 Structural Significance: The imidazole ring is a component of the essential amino acid
histidine and the neurotransmitter histamine, highlighting its biological importance.[7] Its
polar and ionizable nature can improve the pharmacokinetic properties of drug candidates.[6]

The diagram below illustrates the relationship between the core imidazole scaffold and its
diverse, well-documented biological activities.

Biological Activities of the Imidazole Scaffold

Imidazole Core Scaffold
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Caption: The imidazole core is a privileged scaffold for diverse bio-activities.

Conclusion

1-phenyl-1H-imidazol-4-amine is a compound of interest due to its place within the
pharmacologically significant imidazole family. While specific experimental data for this
molecule is sparse in public sources, this guide consolidates the available predicted data and
provides context through representative synthetic methods and the well-established biological
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potential of its core scaffold. Further experimental validation is necessary to fully characterize
its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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